4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine
Overview
Description
4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a heterocyclic compound that features a pyrimidine ring with various substituents
Preparation Methods
The synthesis of 4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-hydroxy-4-methyl-2-pentanone with ammonium acetate and cyanoacetic ester can lead to the formation of the desired pyrimidine compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus oxychloride (POCl3) for rearrangement reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with POCl3 can lead to the formation of naphthyridine derivatives .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it may be investigated for its potential pharmacological properties. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action of 4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a rearrangement reaction, the compound may undergo dimerization and cyclocondensation to form new ring structures . Understanding these mechanisms is crucial for optimizing its use in various applications.
Comparison with Similar Compounds
4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine can be compared with other similar compounds such as 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile and 4,6,6-trimethyl-2-(methylsulfanyl)-3-propyl-3,4,5,6-tetrahydropyrimidin-4-ol These compounds share similar structural features but differ in their substituents and chemical properties
Biological Activity
4,6,6-Trimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a nitrogen-containing heterocyclic compound characterized by a pyrimidine ring with methyl and methylthio substituents. Its molecular formula is C₁₁H₁₅N₂S, indicating the presence of two nitrogen atoms, one sulfur atom, and a total of eleven carbon atoms. This compound is part of a broader class of dihydropyrimidines known for their diverse biological activities and potential applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Various studies have evaluated its efficacy against different bacterial strains. For instance, it has shown promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .
Antiviral Activity
The compound has also been investigated for its antiviral potential. A review highlighted the role of N-heterocycles in antiviral therapy, suggesting that compounds similar to this compound could inhibit viral replication through various mechanisms. The exact pathways remain under investigation but may involve interference with viral enzymes or host cell interactions .
Anticancer Effects
In vitro studies have demonstrated that this compound can exhibit antiproliferative effects against cancer cell lines such as HeLa and A549. The IC50 values for these effects were recorded at approximately 226 µg/mL and 242.52 µg/mL respectively . Such findings suggest potential applications in cancer therapeutics.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may modulate various signaling pathways or enzymatic activities that are crucial for microbial survival or cancer cell proliferation. Further research is needed to elucidate these mechanisms fully .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structure | Biological Activity | Key Findings |
---|---|---|---|
4,6-Dimethyl-2-thiouracil | Structure | Antiviral | Effective against various viruses with low toxicity |
2-(Allylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine | Structure | Anticancer | Exhibited significant cytotoxicity against cancer cell lines |
3-Methyl-4-(methylthio)-pyrimidin-2(1H)-one | Structure | Antibacterial | Showed activity against Gram-positive bacteria |
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of dihydropyrimidines found that this compound significantly inhibited the growth of E. coli with an MIC value of 62.5 µg/mL. This suggests potential use in treating bacterial infections .
Case Study 2: Anticancer Research
In a separate investigation into its anticancer properties, researchers treated HeLa cells with varying concentrations of the compound and observed a dose-dependent reduction in cell viability. The findings support further exploration into its use as a chemotherapeutic agent .
Properties
IUPAC Name |
4,4,6-trimethyl-2-methylsulfanyl-1H-pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6-5-8(2,3)10-7(9-6)11-4/h5H,1-4H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEECXGYFDOJDNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(N1)SC)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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